molecular formula C16H24O2 B12299825 1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one CAS No. 105359-51-1

1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one

Cat. No.: B12299825
CAS No.: 105359-51-1
M. Wt: 248.36 g/mol
InChI Key: DOTDLCMVUVGSDP-UHFFFAOYSA-N
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Description

1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one is a complex organic compound with a unique structure It is characterized by a decahydrobenz(e)inden core, which is a fused ring system, and various functional groups including an ethyl group, a hydroxyl group, and a methyl group

Preparation Methods

The synthesis of 1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one involves multiple steps and specific reaction conditions. The synthetic routes typically include:

    Cyclization Reactions: The formation of the decahydrobenz(e)inden core often involves cyclization reactions, where linear precursors are transformed into cyclic structures.

    Functional Group Introduction:

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon) are commonly used in these reactions. Conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a fully saturated hydrocarbon.

Scientific Research Applications

1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.

Comparison with Similar Compounds

1,2,3,3a,4,5,8,9,9a,9b-Decahydro-6-ethyl-3-hydroxy-3a-methyl-7H-benz(e)inden-7-one can be compared with other similar compounds, such as:

    Decahydrobenz(e)inden Derivatives: These compounds share the same core structure but differ in the functional groups attached. The presence of different functional groups can significantly alter their chemical and biological properties.

    Hydroxy- and Methyl-Substituted Indenes: Compounds with similar hydroxyl and methyl substitutions may exhibit similar reactivity and biological activities. the specific arrangement and combination of these groups in this compound make it unique.

    Ethyl-Substituted Compounds: The ethyl group contributes to the compound’s hydrophobicity and can influence its interaction with biological membranes and proteins.

Properties

CAS No.

105359-51-1

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

6-ethyl-3-hydroxy-3a-methyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one

InChI

InChI=1S/C16H24O2/c1-3-10-11-8-9-16(2)13(5-7-15(16)18)12(11)4-6-14(10)17/h12-13,15,18H,3-9H2,1-2H3

InChI Key

DOTDLCMVUVGSDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C

Origin of Product

United States

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